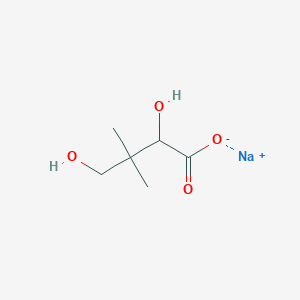
3-Methoxy-2-methylaniline
Descripción general
Descripción
3-Methoxy-2-methylaniline is an aniline derivative . It is also known by other names such as 1-Amino-3-methoxy-2-methylbenzene and 3-Methoxy-o-toluidine . It is used in the preparation of indoles and indazoles with potential neurochemical activity, as well as in the preparation of quinoline-based antiviral agents .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-2-methylaniline is C8H11NO . Its molecular weight is 137.18 . The InChI code is 1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3 .
Physical And Chemical Properties Analysis
3-Methoxy-2-methylaniline is a liquid at 20°C . It has a density of 1.049 g/mL at 25°C .
Aplicaciones Científicas De Investigación
Antibacterial Activity
3-Methoxy-2-methylaniline derivatives have been synthesized and screened for their capacity to inhibit bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria in culture. Some derivatives exhibited potent antibacterial activity, particularly against Gram-positive organisms, and even protected mice from lethal infections in certain studies (Zhi et al., 2005).
Solvent and Industrial Use
3-Methoxy-2-methylaniline derivatives are used as solvents in paints, inks, and fragrances, and as raw materials for the production of industrial detergents. The reactivity of these compounds with OH radicals has been studied, revealing their potential environmental impact and degradation pathways (Aschmann et al., 2011).
Ligand Effects in Chemical Reactions
The compound plays a role in ligand effects for Ta(V) complexation in hydroaminoalkylation of amines. Its structural properties influence the reactivity of tantalum complexes in such reactions (Garcia et al., 2013).
Electrochemical Applications
3-Methoxy-2-methylaniline derivatives have been used in electrochemical applications, such as the development of pH sensors. Their electrochemical polymerization exhibits distinct redox processes, which are useful in creating sensors with specific responses (Lindino & Bulhões, 1996).
Polymerization Studies
These compounds are also involved in polymerization studies. For example, their behavior in a two-phase water/pentane system has been investigated, revealing differences in polymer formation based on the solubility and reactivity of the monomers (Mazur, 2007).
Mecanismo De Acción
Target of Action
3-Methoxy-2-methylaniline is an aniline derivative It’s used in the preparation of indoles, indazoles, and quinoline-based antiviral agents . These classes of compounds are known to interact with various biological targets, including enzymes, receptors, and nucleic acids.
Mode of Action
As a precursor in the synthesis of indoles, indazoles, and quinoline-based antiviral agents , it likely contributes to the bioactivity of these compounds. These compounds typically exert their effects by interacting with specific biological targets, leading to changes in cellular processes.
Biochemical Pathways
The compounds synthesized from it, such as indoles, indazoles, and quinoline-based antiviral agents, are known to influence various biochemical pathways . These could include pathways related to viral replication, cellular signaling, and more.
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability and pharmacokinetics, have been reported . It’s important to note that these properties can be influenced by various factors, including the compound’s chemical structure and the physiological conditions of the body.
Safety and Hazards
Propiedades
IUPAC Name |
3-methoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLVWLFDKRYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473005 | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylaniline | |
CAS RN |
19500-02-8 | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19500-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



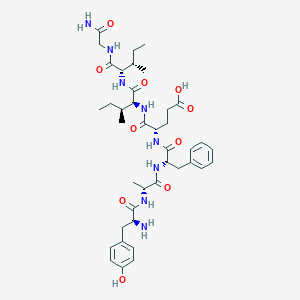
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)

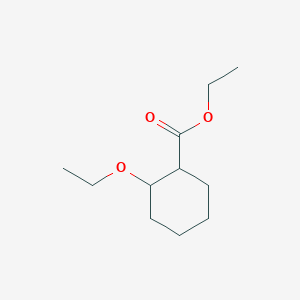
![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
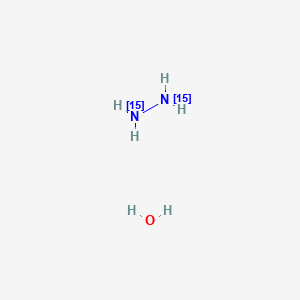

![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
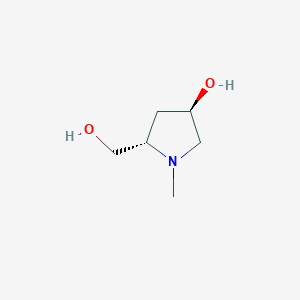
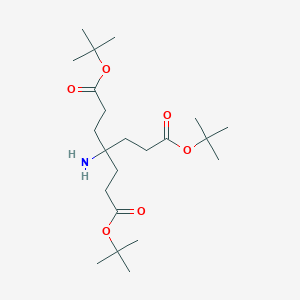
![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)

